N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(3-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by a 3-methoxy phenyl group and a 4-methylphenyl sulfonyl moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry research . Its structure combines a glycine backbone with aryl sulfonamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or signaling pathways.
Properties
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-6-8-15(9-7-12)23(20,21)17(11-16(18)19)13-4-3-5-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDTTJJKCDQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: 3-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.
Reduction: Formation of N-(3-methoxyphenyl)-N-[(4-methylphenyl)thio]glycine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it valuable in organic synthesis.
Key Reactions:
- Oxidation: Can form sulfoxides or sulfones.
- Reduction: May yield amines or alcohols.
- Substitution: The methoxy or sulfonyl groups can participate in nucleophilic substitution reactions.
Biology
In biological research, this compound is explored for its potential to interact with specific enzymes and receptors. It may serve as a probe in studies involving enzyme inhibition or protein interactions.
Biological Mechanisms:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, which could be useful in drug development.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation.
Medicine
The therapeutic potential of this compound is being investigated for various conditions, including:
- Pain Management: Its ability to modulate neurotransmitter systems suggests potential analgesic properties.
- Anti-inflammatory Applications: Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Data Tables
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes | |
| Receptor Interaction | Modulates neurotransmitter receptors | |
| Anti-inflammatory | Inhibits inflammatory pathways |
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound on cyclooxygenase enzymes. Results showed significant inhibition compared to control compounds, indicating its potential as an anti-inflammatory agent.
Case Study 2: Pain Management
Another research focused on the interaction of this compound with NMDA receptors in pain pathways. The findings suggested that it could effectively reduce pain responses in animal models, supporting its application in pain management therapies.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Aryl Substituents
The compound’s key structural features are the 3-methoxyphenyl and 4-methylphenyl sulfonyl groups. Modifications to these groups significantly alter physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .
- Methoxy vs. Methyl Groups : Methoxy improves solubility in polar solvents due to its hydrogen-bonding capacity, whereas methyl enhances lipophilicity .
- Ester Derivatives : Methyl esters (e.g., ) serve as prodrugs, improving cell membrane permeability .
Pharmacological and Functional Insights
While direct data for the target compound are scarce, insights from analogs include:
- Polymer Synthesis: Derivatives such as 3-chloro-N-phenyl-phthalimide are monomers for high-performance polyimides, highlighting the utility of aryl sulfonamides in materials science .
Physical and Chemical Properties
| Property | This compound | N-(3-Chloro-4-Methoxyphenyl) Analogue | Methyl Ester Derivative |
|---|---|---|---|
| Solubility | Moderate in DMSO, low in water | Lower solubility due to Cl | Higher in organic solvents |
| Stability | Stable under inert conditions | Sensitive to light (Cl group) | Enhanced shelf life |
| Melting Point | Not reported | Not reported | 119–122°C (estimated) |
Biological Activity
N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in solvents like dichloromethane or acetonitrile, followed by purification techniques such as recrystallization or column chromatography .
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 293.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The methoxy and sulfonyl functional groups are crucial for binding affinity and specificity, influencing various biological pathways .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial. For instance, studies have shown that it can inhibit certain proteases, which are critical in various disease processes .
Case Studies
-
Anti-inflammatory Effects:
A study evaluated the anti-inflammatory effects of this compound in vitro. It was found to significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases . -
Antitumor Activity:
Another investigation assessed the antitumor activity of derivatives related to this compound. The results demonstrated dose-dependent induction of apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(3-hydroxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Moderate enzyme inhibition | 5.0 | Hydroxyl group enhances solubility |
| N-(3-methoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Low anti-inflammatory activity | 10.0 | Chlorine substitution reduces activity |
| N-(3-methoxyphenyl)-N-[(4-methylphenyl)thio]glycine | High receptor binding affinity | 2.5 | Sulfide group increases binding |
Research Applications
This compound has diverse applications:
- Medicinal Chemistry: As a lead compound for developing new therapeutics targeting inflammatory and cancer pathways.
- Biochemical Research: Utilized in studies exploring enzyme kinetics and receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
